1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one
Description
While direct biological or physicochemical data are unavailable in the provided evidence, its inclusion in a chemical catalog () highlights its relevance as a synthetic intermediate or building block in drug discovery pipelines.
Properties
IUPAC Name |
1-[2-amino-3-(4-methylbenzoyl)-4,6-dihydrothieno[2,3-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-9-3-5-11(6-4-9)15(20)14-12-7-18(10(2)19)8-13(12)21-16(14)17/h3-6H,7-8,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOHDHKHUCFFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CN(C3)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Amination: Introduction of the amino group at the 2-position of the thieno[2,3-c]pyrrole core.
Benzoylation: The 3-position is then benzoylated using 4-methylbenzoyl chloride under suitable conditions.
Final Functionalization: The ethanone group is introduced at the 5-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoyl group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one exhibit cytotoxic effects against various cancer cell lines. For instance, thieno[2,3-c]pyrrole derivatives have been studied for their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
- A notable study demonstrated that modifications to the thieno-pyrrole core could enhance the selectivity and potency of these compounds against specific cancer types, indicating a promising direction for future drug development .
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuropharmacology.
- Antimicrobial Properties :
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of thieno-pyrrole derivatives make them suitable for applications in organic semiconductors and photovoltaics. Research has indicated that these compounds can be used to enhance the efficiency of organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable charge transport characteristics .
- Case studies on polymer blends incorporating thieno-pyrrole derivatives have shown improved stability and performance in electronic devices.
-
Sensors :
- The compound has potential applications in sensor technology due to its sensitivity to environmental changes. For example, it can be used in chemical sensors for detecting volatile organic compounds (VOCs) or as biosensors for monitoring biological markers .
- The integration of thieno-pyrrole structures into sensor matrices has demonstrated enhanced selectivity and response times compared to traditional materials.
Research Findings Summary
Mechanism of Action
The mechanism of action of 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thieno-pyrrole derivatives and ethanone-containing molecules. Below is a structural and synthetic comparison with analogous compounds from the evidence:
Key Structural Differences
Substituent Diversity: The target compound uniquely combines a 4-methylbenzoyl group with an amino-thieno-pyrrole core, distinguishing it from simpler ethanone derivatives like 1-(4-chlorophenyl)-2-(4-methylpyrazolyl)ethan-1-one (), which lacks the fused bicyclic system. Methyl 3-bromo-thieno[2,3-c]pyrrole-2-carboxylate () shares the thieno-pyrrole backbone but replaces the benzoyl group with a bromine atom and ester functionality.
The tert-butyl-substituted thieno-pyrrole in introduces bulkier hydrophobic groups, which may influence solubility and binding affinity in biological systems.
Research Findings and Implications
Limitations and Gaps
- No biological data or crystallographic studies (e.g., via SHELXL or Multiwfn ) are available for the target compound, limiting mechanistic insights.
- Comparative pharmacokinetic or toxicity profiles with analogs remain unaddressed in the evidence.
Biological Activity
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological applications.
- Molecular Formula : C16H16N2O2S
- Molecular Weight : 300.4 g/mol
- CAS Number : 1797345-48-2
- Purity : Minimum 95% .
Anticancer Activity
Recent studies have explored the anticancer potential of thieno[2,3-c]pyrrole derivatives. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.
Key Findings :
- Cell Lines Tested : MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer).
- Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G2/M phase have been observed in treated cells. Flow cytometry assays indicated that the compound effectively induces apoptosis in a dose-dependent manner .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| SW480 | 12 | Cell cycle arrest |
| A549 | 18 | Apoptosis induction |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains.
Research Insights :
- In vitro studies demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- The mode of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Study 1: Antitumor Activity
A study published in Cancer Letters examined a series of thieno[2,3-c]pyrrole derivatives for their antitumor properties. The compound was found to be one of the most potent derivatives with an IC50 value lower than many existing chemotherapeutic agents. The study highlighted its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Effects
In another research effort, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it could inhibit the growth of these pathogens at relatively low concentrations. The study concluded that thieno-pyrrole derivatives could serve as templates for developing new antimicrobial agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one?
Methodological Answer:
A multi-step synthesis approach is typically employed:
Thiophene Precursor Preparation : Start with ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives. Cyclization using hydrazine or substituted hydrazines can form the pyrrolidine ring (e.g., via Knorr-type reactions) .
Acylation : Introduce the 4-methylbenzoyl group using 4-methylbenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
Ketone Installation : The ethanone moiety is added via Friedel-Crafts acylation or nucleophilic substitution, depending on the reactivity of the intermediate .
Key Optimization : Reaction yields (e.g., 47–52% in similar syntheses) depend on solvent polarity, temperature (often 60–80°C), and catalyst selection (e.g., Lewis acids like AlCl₃) .
Advanced: How can structural ambiguities in crystallographic data for this compound be resolved?
Methodological Answer:
For X-ray crystallography:
- Data Collection : Use high-resolution synchrotron radiation (≤1.0 Å) to mitigate twinning or disorder .
- Refinement : Employ SHELXL for robust refinement of thieno-pyrrolidine systems. For twinned data, apply TWIN/BASF commands in SHELXL to model twin laws .
- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding and π-π stacking interactions, which are common in fused heterocycles .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR : Use H/C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–7.5 ppm) and confirm the 4-methylbenzoyl group (δ 2.4 ppm for CH₃). 2D experiments (COSY, HSQC) clarify coupling in the thieno-pyrrolidine core .
- FTIR : Key peaks include C=O stretch (~1680 cm⁻¹ for ketone), N-H bend (~3300 cm⁻¹ for amine), and aromatic C-H (~3050 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., calculated for C₁₇H₁₈N₂O₂S: 322.11 g/mol) and fragmentation patterns .
Advanced: How to address contradictions between computational docking predictions and experimental bioassay results?
Methodological Answer:
Validation of Models :
- Use multiple docking software (AutoDock Vina, Schrödinger Glide) to assess consistency in binding poses .
- Apply molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to evaluate protein-ligand stability .
Experimental Replication :
- Test bioactivity under varying conditions (e.g., pH, co-solvents) to rule out assay artifacts. For example, adjust DMSO concentration (<1% v/v) to avoid false negatives .
Data Analysis : Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies between IC₅₀ values and docking scores .
Advanced: What strategies improve the yield of the cyclization step in synthesis?
Methodological Answer:
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (ZnCl₂) to accelerate ring closure .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to non-polar alternatives .
- Microwave Assistance : Shorten reaction time (e.g., 30 min at 120°C vs. 12 h conventional heating) to reduce side reactions .
Typical Yield Range : 45–60% for similar thieno-pyrrolidine systems, depending on substituent steric effects .
Basic: How to confirm the regioselectivity of the acylation reaction?
Methodological Answer:
- Control Experiments : Synthesize regioisomers using alternative acylating agents (e.g., 3-methylbenzoyl chloride) and compare NMR shifts .
- X-ray Crystallography : Resolve the substitution pattern on the pyrrolidine ring (e.g., C-3 vs. C-5 acylation) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict the most stable acylated intermediate based on electron density maps .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Analog Synthesis :
- Vary substituents on the benzoyl (e.g., 4-fluoro, 4-nitro) and pyrrolidine (e.g., alkyl vs. aryl amines) groups .
Bioactivity Profiling :
- Screen analogs against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR assays .
Data Interpretation :
- Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with IC₅₀ values .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles .
- First Aid : In case of exposure, rinse with water for 15 min and consult a physician immediately .
Advanced: How to analyze metabolic stability in preclinical studies?
Methodological Answer:
In Vitro Assays :
- Liver Microsomes : Incubate with human/rat microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS .
Metabolite Identification :
- Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or demethylation products .
Computational Prediction :
Advanced: How to resolve discrepancies in NMR and X-ray data for tautomeric forms?
Methodological Answer:
- Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect tautomerization (e.g., keto-enol shifts) .
- Neutron Diffraction : Resolve hydrogen positions in the crystal lattice to confirm tautomeric state .
- Theoretical Calculations : Compare DFT-optimized tautomer energies with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
